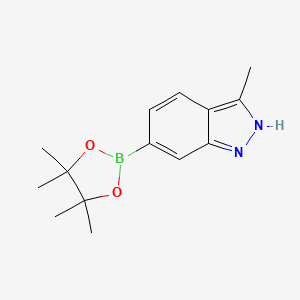![molecular formula C15H19NO2 B1397106 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-07-5](/img/structure/B1397106.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Übersicht
Beschreibung
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 . The IUPAC name for this compound is ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is 1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .Wissenschaftliche Forschungsanwendungen
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Abstract : Research on biocompatible, degradable materials has led to the development of modified natural polymers. A new class of materials consisting of different hyaluronan derivatives shows promise for a range of clinical applications due to their varied biological properties. These materials are obtained by chemical modification of purified hyaluronan, involving partial or total esterification of the carboxyl groups of this natural polymer. The review discusses biocompatibility and characterization based on studies conducted on ethyl and benzyl hyaluronan esters. The type of esterification and extent of chemical esterification of hyaluronan significantly affect the biological properties of these materials, offering a range of polymers either favoring or inhibiting the adhesion of certain types of cell (Campoccia et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBURFPRRPJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

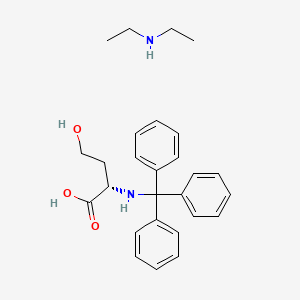
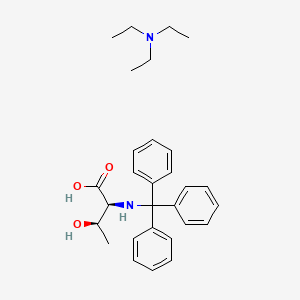
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
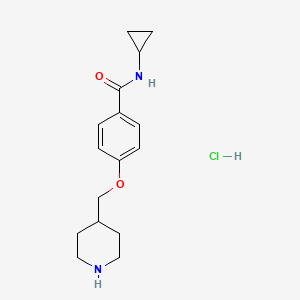

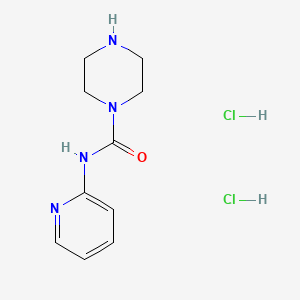
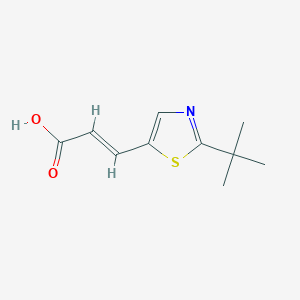
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
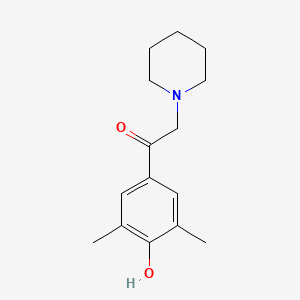
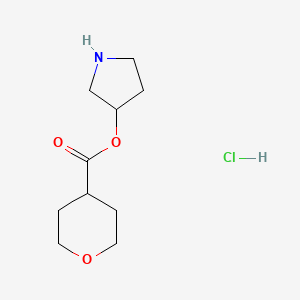
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
